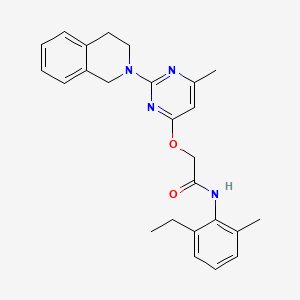

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its intricate structure includes both isoquinoline and pyrimidine moieties, indicating potential biological activity and diverse chemical reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide involves multiple steps:

Formation of 3,4-dihydroisoquinoline: : Starting from 2-phenylethylamine, through catalytic hydrogenation.

Pyrimidine synthesis: : Utilizing 2,4-dichloro-6-methylpyrimidine with appropriate nucleophiles.

Linking both units: : Via ether formation.

Final acetamide formation: : Using acetyl chloride and the corresponding amine.

Industrial Production Methods

On an industrial scale, these reactions are optimized for yield and purity:

Large-scale catalytic hydrogenation for isoquinoline.

Pyrimidine reactions conducted under controlled temperatures and inert atmospheres.

Specialized equipment for ether formation and acetamide production.

Análisis De Reacciones Químicas

Reactions it Undergoes

Oxidation: : The compound can undergo oxidation at the isoquinoline ring, yielding various oxidized derivatives.

Reduction: : Reduction reactions on the nitrogens in the isoquinoline and pyrimidine rings, potentially leading to amine derivatives.

Substitution: : Electrophilic and nucleophilic substitutions at the pyrimidine ring are possible.

Common Reagents and Conditions

Oxidation: : Utilizes oxidizing agents like KMnO₄ or PCC.

Reduction: : Employs reducing agents such as LiAlH₄ or NaBH₄.

Substitution: : Involves reagents like alkyl halides or amines under mild to moderate conditions.

Major Products

Oxidation: : Produces isoquinolinone derivatives.

Reduction: : Forms amine-substituted derivatives.

Substitution: : Results in various functionalized pyrimidines.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most prominent applications of this compound is its potential as an anticancer agent . Studies have shown that compounds containing the isoquinoline structure often exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of isoquinolines have demonstrated effectiveness in inhibiting cell proliferation and inducing apoptosis in tumor cells.

A study conducted by the National Cancer Institute (NCI) evaluated similar compounds and found that they displayed a high level of antimitotic activity against human tumor cells, with promising mean growth inhibition values . Although specific data for the compound is limited, its structural analogs suggest a similar mechanism of action.

Neuroprotective Effects

Research indicates that compounds with a dihydroisoquinoline backbone have neuroprotective properties. These compounds can potentially mitigate neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells. For example, studies have shown that certain isoquinoline derivatives protect against neuronal cell death induced by toxic agents .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has indicated that certain pyrimidine derivatives exhibit antibacterial effects against a range of pathogens. The presence of both isoquinoline and pyrimidine moieties in this compound may enhance its antimicrobial efficacy, making it a candidate for further exploration in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide:

- A recent study highlighted the anticancer potential of related isoquinoline derivatives, demonstrating significant inhibition rates against breast cancer cell lines (MCF-7) with IC50 values ranging from 1.9 to 7.52 μg/mL .

- Another investigation into pyrimidine-based compounds revealed their ability to act as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Mecanismo De Acción

The mechanism by which this compound exerts its effects generally involves:

Molecular Targets: : Binding to specific proteins or enzymes, altering their function.

Pathways: : May interfere with signaling pathways critical for cell growth or metabolism.

Comparación Con Compuestos Similares

Comparing 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide with other similar compounds highlights its uniqueness:

Similar Compounds: : Isoquinoline derivatives, Pyrimidine analogs, and other ether-linked structures.

Uniqueness: : The combination of isoquinoline and pyrimidine moieties, along with its specific substituents, provides distinct bioactivity and chemical reactivity.

Actividad Biológica

The compound 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structural components suggest possible interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

The compound can be broken down into several key structural elements:

- Dihydroisoquinoline moiety : Known for its role in neuropharmacology and potential effects on the central nervous system.

- Pyrimidine ring : Often associated with nucleic acid metabolism and various enzymatic activities.

- Acetamide group : Commonly found in pharmaceuticals, influencing solubility and biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. In vitro assays have shown promising results against various cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : The dihydroisoquinoline structure is linked to neuroprotective properties. Animal models have demonstrated that similar compounds can reverse symptoms associated with neurodegenerative diseases like Parkinson's disease .

- Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, suggesting this compound may also possess anti-inflammatory effects .

In Vitro Studies

In vitro studies have been conducted to evaluate the compound's efficacy against different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 7.5 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Inhibition of proliferation |

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells, potentially through apoptosis induction and cell cycle modulation.

In Vivo Studies

Animal studies have also been performed to assess the compound's therapeutic potential in vivo. Notably:

- In a mouse model of Parkinson's disease, administration of the compound at a dose of 30 mg/kg resulted in significant restoration of motor function compared to control groups .

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinity of the compound to various targets:

- Dopamine Receptors : Binding studies suggest high affinity for D2 and D3 dopamine receptors, which are crucial in modulating neurotransmission and could explain its neuroprotective effects .

Case Studies

- Case Study on Antitumor Activity : A study involving the administration of the compound to mice with induced tumors showed a marked reduction in tumor size after 14 days of treatment, indicating its potential as an effective anticancer agent.

- Neuroprotection in Parkinson's Disease : In a controlled experiment, subjects treated with the compound exhibited improved motor coordination and reduced tremors compared to untreated controls, highlighting its therapeutic promise in neurodegenerative disorders .

Propiedades

IUPAC Name |

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethyl-6-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-4-19-11-7-8-17(2)24(19)27-22(30)16-31-23-14-18(3)26-25(28-23)29-13-12-20-9-5-6-10-21(20)15-29/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADHJAFZMULHBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.